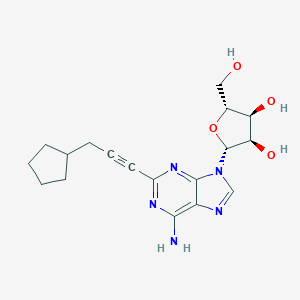
2-(3-Cyclopentyl-1-propyn-1-yl)adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Cyclopentyl-1-propyn-1-yl)adenosine, also known as this compound, is a useful research compound. Its molecular formula is C18H23N5O4 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Adenosine Receptor Studies
2-(3-Cyclopentyl-1-propyn-1-yl)adenosine has been extensively studied for its interaction with adenosine receptors:
- A2A Receptor Agonism : Research indicates that CPA acts as a selective agonist for the A2A receptor, which is implicated in various physiological processes including vasodilation and neurotransmission .
- Quantitative Structure-Activity Relationship (QSAR) : Studies utilizing QSAR models have shown that CPA exhibits preferential binding to A2 receptors, making it a valuable tool for designing new ligands .
Neuropharmacology
The compound's ability to modulate adenosine receptors has significant implications for neuropharmacology:
- Potential Therapeutic Uses : CPA may have applications in treating neurological disorders such as Parkinson's disease and schizophrenia due to its role in dopaminergic signaling pathways .
- Cognitive Enhancement : Research suggests that adenosine receptor agonists can enhance cognitive functions, indicating that CPA could be explored for its neuroprotective effects.
Cardiovascular Research
CPA's vasodilatory effects make it relevant in cardiovascular studies:
- Vasodilation Mechanisms : By activating A2A receptors, CPA promotes vasodilation, which could be beneficial in managing conditions like hypertension .
- Research on Ischemia : The compound may also be studied for its protective effects against ischemic damage in cardiac tissues.
Clinical Trials and Experimental Studies
Several studies have evaluated the pharmacological effects of CPA:
- A study demonstrated that CPA significantly improved blood flow in animal models, supporting its use as a potential therapeutic agent for cardiovascular diseases.
- Another investigation highlighted its neuroprotective properties in models of neurodegeneration, suggesting a role in enhancing neuronal survival under stress conditions.
Eigenschaften
CAS-Nummer |
141345-10-0 |
|---|---|
Molekularformel |
C18H23N5O4 |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-[6-amino-2-(3-cyclopentylprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H23N5O4/c19-16-13-17(22-12(21-16)7-3-6-10-4-1-2-5-10)23(9-20-13)18-15(26)14(25)11(8-24)27-18/h9-11,14-15,18,24-26H,1-2,4-6,8H2,(H2,19,21,22)/t11-,14-,15-,18-/m1/s1 |
InChI-Schlüssel |
ACTXLGWFGGOOKX-XKLVTHTNSA-N |
SMILES |
C1CCC(C1)CC#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Isomerische SMILES |
C1CCC(C1)CC#CC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
Kanonische SMILES |
C1CCC(C1)CC#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Key on ui other cas no. |
141345-10-0 |
Synonyme |
2-(3-cyclopentyl-1-propyn-1-yl)adenosine CPP-adenosine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















